Ethacizine hydrochloride
Overview
Description
Ethacizine hydrochloride is a class Ic antiarrhythmic agent, related to moracizine. It is primarily used in Russia and some other Commonwealth of Independent States countries for the treatment of severe and/or refractory ventricular and supraventricular arrhythmias, especially those accompanied by organic heart disease . It is also indicated as a treatment for refractory tachycardia associated with Wolff–Parkinson–White syndrome .
Preparation Methods
Ethacizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride, resulting in ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate. This intermediate is then subjected to displacement of the remaining ω-halogen by diethylamine, completing the synthesis of ethacizine . Industrial production methods involve similar synthetic routes, with optimization for large-scale production .
Chemical Reactions Analysis
Ethacizine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution where diethylamine displaces the ω-halogen in the intermediate compound.
Amide Formation: The initial step involves the formation of an amide bond between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.
Common reagents used in these reactions include diethylamine and 3-Chloropropionyl chloride. The major product formed from these reactions is this compound .
Scientific Research Applications
Ethacizine hydrochloride has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Ethacizine hydrochloride is similar to other class Ic antiarrhythmic agents such as moracizine. it is unique in its specific application for severe and refractory arrhythmias in certain regions . Other similar compounds include:
Moracizine: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Ethmozine: An analog of ethacizine with antiarrhythmic and anti-ischemic properties.
This compound stands out due to its specific indications and regional usage .
Properties
IUPAC Name |
ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXQKLWIQHSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206149 | |
Record name | Ethacizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57530-40-2 | |
Record name | Ethacizine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057530402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethacizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHACIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260059T81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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